N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide
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Overview
Description
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide is a complex organic compound that belongs to the class of benzoxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. Common catalysts used in these reactions include nanocatalysts, metal catalysts, and ionic liquid catalysts . For example, a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H] [HSO4]) can be used for the synthesis of benzoxazole derivatives in water under reflux conditions .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted benzoxazole compounds.
Scientific Research Applications
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide include other benzoxazole derivatives, such as:
- 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline
- N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct biological and chemical properties. Its combination of a benzoxazole core with a dimethylphenoxyacetamide moiety allows for unique interactions with molecular targets, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C23H19ClN2O3 |
---|---|
Molecular Weight |
406.9 g/mol |
IUPAC Name |
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C23H19ClN2O3/c1-14-6-8-19(10-15(14)2)28-13-22(27)25-18-5-3-4-16(11-18)23-26-20-12-17(24)7-9-21(20)29-23/h3-12H,13H2,1-2H3,(H,25,27) |
InChI Key |
URHSHLUXBAOPGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC(=C4)Cl)C |
Origin of Product |
United States |
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